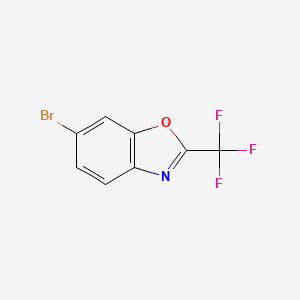

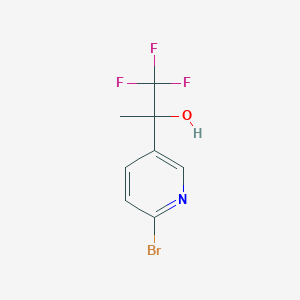

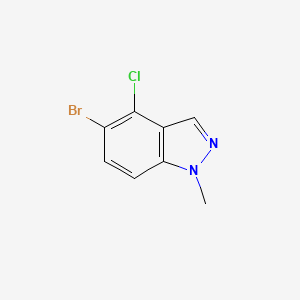

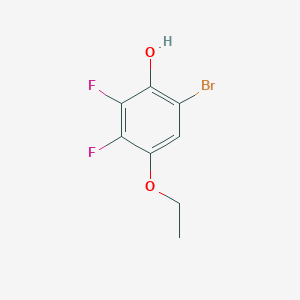

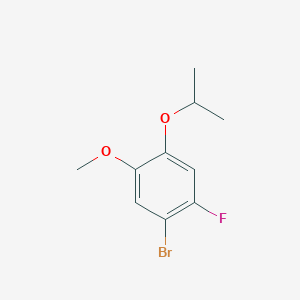

6-Bromo-2-(trifluoromethyl)-1,3-benzoxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

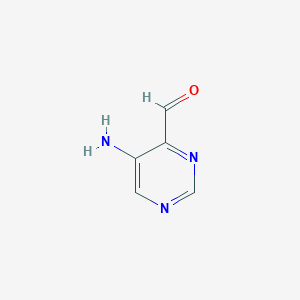

6-Bromo-2-(trifluoromethyl)-1,3-benzoxazole (also known as TBFB) is an important heterocyclic compound used in a variety of scientific research applications. It is a versatile molecule that can be used to synthesize a wide range of compounds, including drugs and other biologically active molecules. TBFB has been extensively studied in the past decade and is now widely used in the laboratory for a variety of purposes. This article will provide an overview of TBFB’s synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Applications De Recherche Scientifique

Synthetic Utility

One-Pot Synthesis of Benzoxazole Derivatives : Feng-Yan Ge et al. (2007) developed a one-pot reaction methodology for synthesizing 2-trifluoromethyl and 2-difluoromethyl substituted benzimidazole, benzoxazole, and benzothiazole derivatives. This method involves the reaction of trifluoroacetic acid and difluoroacetic acid with commercially available 2-aminophenols, yielding compounds with potential applications in drug synthesis through subsequent bromination (Ge et al., 2007).

Elemental Sulfur-Promoted Synthesis : Zhengyu Li et al. (2019) reported a novel strategy for synthesizing 2-(2,2,2-trifluoroethyl)benzoxazoles through the reaction of o-aminophenols and 2-bromo-3,3,3-trifluoropropene. This method extends to the synthesis of trifluoroethylated benzothiazole and benzoimidazole derivatives, showcasing the versatility of sulfur in facilitating such reactions under metal-free conditions (Li et al., 2019).

Biological and Material Science Applications

Fluorescent Probes Sensing pH and Metal Cations : A study by K. Tanaka et al. (2001) utilized 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its benzothiazole analogue for developing fluorescent probes. These compounds are sensitive to pH changes and can selectively sense magnesium and zinc cations, highlighting their potential in bioimaging and sensor technologies (Tanaka et al., 2001).

Antimicrobial Activity : Research on various benzoxazole derivatives has shown potential antimicrobial activity. J. A. Patel et al. (2006) synthesized 2-alkyl-6-bromo-3,1-benzoxazine-4-one derivatives and evaluated them for their antibacterial properties, indicating the compound's relevance in designing new antimicrobial agents (Patel et al., 2006).

Mécanisme D'action

Target of Action

This compound is a type of organic compound and it might interact with various biological targets depending on its chemical structure .

Mode of Action

Based on its chemical structure, it might interact with its targets and induce specific changes .

Biochemical Pathways

As an organic compound, it might be involved in various biochemical reactions .

Pharmacokinetics

These properties would have a significant impact on the bioavailability of the compound .

Result of Action

The effects would depend on the specific targets and pathways it interacts with .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 6-Bromo-2-(trifluoromethyl)benzo[d]oxazole .

Propriétés

IUPAC Name |

6-bromo-2-(trifluoromethyl)-1,3-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF3NO/c9-4-1-2-5-6(3-4)14-7(13-5)8(10,11)12/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOJBYABVFQSLAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)OC(=N2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(t-Butoxy)carbonyl]-3,3-dimethylpiperidine-4-carboxylic acid](/img/structure/B6359486.png)

![2,6-Bis-[1-(2,3-dimethylphenylimino)-ethyl]pyridine](/img/structure/B6359516.png)